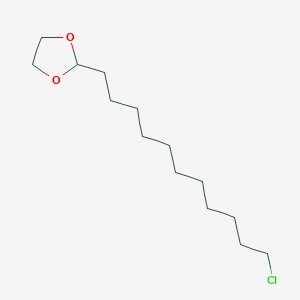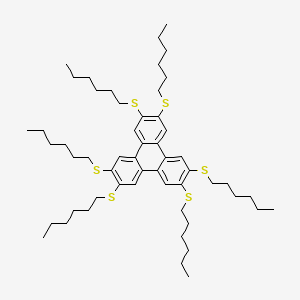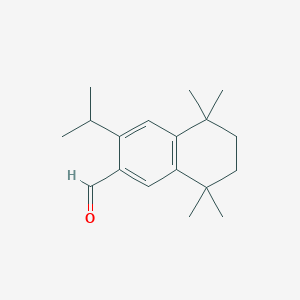![molecular formula C14H17NO B14359014 5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal CAS No. 94347-99-6](/img/no-structure.png)
5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a conjugated dienal system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, often through a Friedel-Crafts acylation reaction. This reaction typically uses a dimethylamino-substituted benzene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with an appropriate aldehyde. This step forms the conjugated dienal system. The reaction conditions often include a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the conjugated dienal system can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: A simpler analog with similar functional groups but lacking the extended conjugation.
3-(Dimethylamino)acrolein: Another related compound with a shorter conjugated system.
Uniqueness
5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal is unique due to its extended conjugated dienal system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and pharmaceuticals.
Propiedades
| 94347-99-6 | |
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C14H17NO/c1-12(10-11-16)4-5-13-6-8-14(9-7-13)15(2)3/h4-11H,1-3H3 |
Clave InChI |
GHJUSZKBHGCGFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=O)C=CC1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Chloroacetyl)phenyl]propyl acetate](/img/structure/B14358944.png)




![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)
